molecular formula C18H17ClN2O3 B266987 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Numéro de catalogue B266987
Poids moléculaire: 344.8 g/mol
Clé InChI: KQNJYICLYAYQEM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. This compound has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further development.

Mécanisme D'action

3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is a potent inhibitor of several key signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of BTK, a key signaling molecule involved in the development and progression of B-cell malignancies. Additionally, 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to inhibit the activity of PI3K, AKT, and mTOR, which are also important signaling molecules involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have potent anti-tumor activity in preclinical studies, both in vitro and in vivo. This compound has been shown to inhibit the growth and survival of cancer cells, leading to tumor regression in animal models of cancer. Additionally, 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have minimal toxicity in preclinical studies, making it a promising candidate for further development.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is its potent anti-tumor activity in preclinical models of cancer. Additionally, this compound has been shown to have minimal toxicity in preclinical studies, making it a promising candidate for further development. However, one of the limitations of 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is its specificity for BTK, which may limit its effectiveness in cancers that do not depend on this signaling pathway.

Orientations Futures

There are several future directions for the development of 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. One potential direction is to evaluate the efficacy of this compound in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to evaluate the safety and efficacy of 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide in clinical trials, particularly in patients with B-cell malignancies. Finally, additional studies are needed to identify biomarkers that may predict response to 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, which could help to guide patient selection and treatment decisions.

Méthodes De Synthèse

The synthesis of 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves several steps, including the reaction of 3-chlorobenzoyl chloride with 4-morpholinecarboxylic acid to form 3-chloro-N-(4-morpholinyl)benzamide. This intermediate is then reacted with 3-(4-morpholinylcarbonyl)phenylboronic acid in the presence of a palladium catalyst to form the final product, 3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide.

Applications De Recherche Scientifique

3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that this compound inhibits the growth and survival of cancer cells by targeting several key signaling pathways, including the PI3K/AKT/mTOR and BTK pathways.

Propriétés

Nom du produit

3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Formule moléculaire

C18H17ClN2O3

Poids moléculaire

344.8 g/mol

Nom IUPAC

3-chloro-N-[3-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C18H17ClN2O3/c19-15-5-1-3-13(11-15)17(22)20-16-6-2-4-14(12-16)18(23)21-7-9-24-10-8-21/h1-6,11-12H,7-10H2,(H,20,22)

Clé InChI

KQNJYICLYAYQEM-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl

SMILES canonique

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.